molecular formula C19H18N6O3 B2929534 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-15-5

8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2929534
CAS No.: 946361-15-5
M. Wt: 378.392
InChI Key: WMRVNSANUSDYSV-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazine core, substituted at the 8-position with a 4-methoxyphenyl group and at the 3-position with a pyridin-2-ylmethyl carboxamide moiety. Its molecular formula is C₂₀H₂₀N₆O₃, with a molecular weight of 392.4 g/mol (adjusted from , replacing ethoxy with methoxy).

Properties

IUPAC Name

8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-28-15-7-5-14(6-8-15)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-13-4-2-3-9-20-13/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRVNSANUSDYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Tetrahydroimidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This is usually achieved through a substitution reaction, where a methoxyphenyl group is introduced to the core structure.

    Attachment of the Pyridinylmethyl Group: This step involves the reaction of the intermediate compound with a pyridinylmethyl reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Imidazo[2,1-c][1,2,4]triazine 8-(4-methoxyphenyl), N-(pyridin-2-ylmethyl) carboxamide 392.4 High potential for kinase inhibition due to carboxamide and aromatic interactions
8-(4-Ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl) analog () Imidazo[2,1-c][1,2,4]triazine 8-(4-ethoxyphenyl), N-(pyridin-3-ylmethyl) carboxamide 392.4 Ethoxy group increases lipophilicity; pyridin-3-yl may alter binding orientation
Pyrimido[2,1-b][1,3]oxazine derivatives () Pyrimido[2,1-b][1,3]oxazine 8-(methylthio), 4-chlorophenyl, 7-cyano ~400–420 (estimated) Methylthio acts as a leaving group; chlorophenyl enhances electrophilicity
Thiazolidin-3-yl-imidazo[1,2-a]pyridine carboxamides () Thiazolidin-3-yl + imidazo[1,2-a]pyridine 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl substituents ~350–380 (estimated) Hydroxyl and methoxy groups may confer antioxidant or anti-inflammatory activity
Imidazo[1,2-a]pyrimidine acrylamide () Imidazo[1,2-a]pyrimidine 3-(2-methoxy-4-morpholinophenyl)amino, acrylamide side chain ~450 (estimated) Acrylamide moiety suggests potential covalent binding to targets

Substituent Effects on Physicochemical Properties

  • Methoxy vs.
  • Pyridinylmethyl Position : The pyridin-2-ylmethyl group (target) vs. pyridin-3-ylmethyl () alters spatial orientation, which could affect interactions with kinase active sites or other targets.
  • Methylthio as a Leaving Group : In pyrimido oxazines (), the methylthio group facilitates nucleophilic substitution, enabling further derivatization—a feature absent in the target compound .

Biological Activity

The compound 8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O3C_{24}H_{23}N_{5}O_{3} with a molecular weight of approximately 417.5 g/mol . The structure features an imidazo[2,1-c][1,2,4]triazine core which is known for its diverse biological activities.

Structural Features

FeatureDescription
Core StructureImidazo[2,1-c][1,2,4]triazine
Functional GroupsMethoxyphenyl group, pyridine moiety
Molecular Weight417.5 g/mol

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazine possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Spectrum of Activity : It shows activity against Gram-positive bacteria and certain fungi.
  • Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural components:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Pyridine Ring : Contributes to interaction with biological targets such as enzymes and receptors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the imidazo[2,1-c][1,2,4]triazine core.
  • Introduction of the methoxyphenyl and pyridine substituents through nucleophilic substitution reactions.

Case Studies

Several studies highlight the potential applications of this compound in drug development:

  • Study 1 : A preclinical trial assessed its efficacy as an anticancer agent in xenograft models.
  • Study 2 : Another investigation focused on its antibacterial properties against resistant strains of bacteria.

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